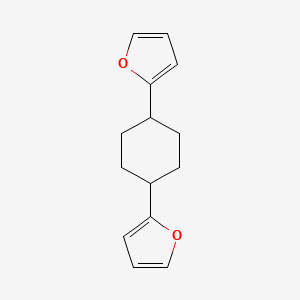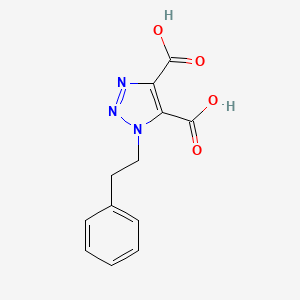
4-Chloro-5-hydroxy-2-(prop-2-en-1-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an allyl group at the second position, a chlorine atom at the fourth position, and a hydroxyl group at the fifth position on the pyridazine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-5-hydroxypyridazin-3(2H)-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-Allyl-4-chloro-5-oxopyridazin-3(2H)-one.
Reduction: Formation of 2-Allyl-5-hydroxypyridazin-3(2H)-one.
Substitution: Formation of 2-Allyl-4-amino-5-hydroxypyridazin-3(2H)-one or 2-Allyl-4-thio-5-hydroxypyridazin-3(2H)-one.
科学研究应用
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the allyl, chloro, and hydroxyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Allyl-4-chloro-5-methoxypyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Allyl-4-bromo-5-hydroxypyridazin-3(2H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
2-Allyl-4-chloro-5-hydroxypyrimidin-3(2H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one is unique due to the specific combination of substituents on the pyridazine ring. The presence of the allyl group at the second position, chlorine atom at the fourth position, and hydroxyl group at the fifth position imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
64178-63-8 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC 名称 |
4-chloro-5-hydroxy-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h2,4,11H,1,3H2 |
InChI 键 |
YZQXBFGSCZWXKX-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C(=C(C=N1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)








![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
